molecular formula C15H10F4O3 B6411359 5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid CAS No. 1261987-26-1

5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid

Cat. No.: B6411359
CAS No.: 1261987-26-1
M. Wt: 314.23 g/mol
InChI Key: YPAVHTAGRGZGQO-UHFFFAOYSA-N
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Description

5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid is a fluorinated aromatic compound with significant interest in various scientific fields due to its unique chemical properties. The presence of fluorine and trifluoromethyl groups enhances its stability and reactivity, making it valuable in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with organoboron compounds under palladium catalysis . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into less oxidized forms, such as alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or aminated derivatives.

Scientific Research Applications

5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, potentially inhibiting or modulating their activity. The trifluoromethyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-(trifluoromethyl)benzoic acid
  • 2-Fluoro-3-(trifluoromethyl)benzoic acid
  • 3-Fluoro-4-(trifluoromethyl)benzoic acid

Uniqueness

5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid is unique due to the presence of both methoxy and trifluoromethyl groups on the aromatic ring. This combination enhances its chemical stability and reactivity, making it more versatile in various applications compared to its analogs.

Properties

IUPAC Name

3-fluoro-5-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O3/c1-22-13-3-2-10(15(17,18)19)7-12(13)8-4-9(14(20)21)6-11(16)5-8/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAVHTAGRGZGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692133
Record name 5-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261987-26-1
Record name 5-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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